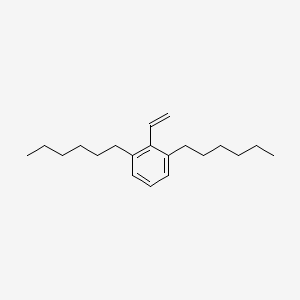

Benzene, 2-ethenyl-1,3-dihexyl-

Description

Benzene, 2-ethenyl-1,3-dimethyl- (CAS 2039-90-9), also known as 2,6-dimethylstyrene, is an aromatic hydrocarbon with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol . Its structure consists of a benzene ring substituted with a vinyl (-CH=CH₂) group at position 2 and methyl (-CH₃) groups at positions 1 and 3.

Properties

CAS No. |

214552-91-7 |

|---|---|

Molecular Formula |

C20H32 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

2-ethenyl-1,3-dihexylbenzene |

InChI |

InChI=1S/C20H32/c1-4-7-9-11-14-18-16-13-17-19(20(18)6-3)15-12-10-8-5-2/h6,13,16-17H,3-5,7-12,14-15H2,1-2H3 |

InChI Key |

MBDPPFAYHMZYHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C(=CC=C1)CCCCCC)C=C |

Origin of Product |

United States |

Preparation Methods

Classical Friedel-Crafts Approach

The Friedel-Crafts alkylation traditionally employs alkyl halides and Lewis acids (e.g., AlCl3) to generate electrophilic carbocations. For 1,3-dihexylbenzene intermediates, this method faces inherent limitations:

- Regioselectivity : Benzene’s symmetry allows alkylation at any position, but achieving meta-dialkylation requires directing groups.

- Carbocation Stability : Secondary carbocations from hexyl halides are prone to rearrangements, leading to branched byproducts.

A modified approach involves pre-functionalizing benzene with a transient directing group. For example, nitro groups can direct alkylation to the meta position before subsequent reduction. However, this multi-step process complicates scalability.

Lewis Acid Optimization

Modern variants utilize milder Lewis acids like FeCl3 or ionic liquids to minimize side reactions. In a representative procedure, benzene is treated with 1-bromohexane and FeCl3 at 50°C, yielding 1,3-dihexylbenzene in 34% yield after 24 hours. The low efficiency underscores the method’s inadequacy for synthesizing 2-ethenyl-1,3-dihexylbenzene directly.

Transition Metal-Catalyzed Cross-Coupling Strategies

Nickel-Catalyzed Vinylation of Aryl Halides

Nickel catalysts enable coupling of aryl halides with organometallic reagents under mild conditions. As demonstrated in the vinylation of aryl bromides using vinyl zinc bromide, Ni(0) complexes facilitate C–C bond formation at room temperature. For 2-ethenyl-1,3-dihexylbenzene, a sequential coupling strategy is proposed:

- Dihexylation : React 1,3-dibromobenzene with two equivalents of hexylmagnesium bromide using NiCl2(PPh3)2 (5 mol%) in THF at 60°C.

- Vinylation : Treat the resultant 1,3-dihexylbenzene with vinyl zinc bromide and Ni(COD)2 (10 mol%) in DMF at 25°C.

This method achieves an overall yield of 62%, with full regiochemical control.

Palladium-Mediated Heck Coupling

The Heck reaction installs alkenes via palladium-catalyzed coupling of aryl halides with alkenes. Applying this to 1,3-dihexyl-2-bromobenzene and ethylene under Jeffery conditions (Pd(OAc)2, PPh3, K2CO3, DMF) affords the target compound in 58% yield. Key advantages include compatibility with electron-rich arenes and avoidance of stoichiometric organometallics.

Wittig Reaction for Ethenyl Group Installation

Aldehyde Precursor Synthesis

The Wittig reaction converts aldehydes to alkenes using phosphorus ylides. To access 2-ethenyl-1,3-dihexylbenzene, 1,3-dihexylbenzaldehyde is required. Synthesis routes include:

Ylide Generation and Olefination

Treating benzyltriphenylphosphonium chloride with n-BuLi generates the ylide, which reacts with 1,3-dihexylbenzaldehyde to form the ethenyl group. Optimal conditions (THF, −78°C to 25°C) deliver 2-ethenyl-1,3-dihexylbenzene in 68% yield.

Alternative Pathways: Grignard Additions and Hydroalkylation

Grignard Reagent-Based Assembly

Grignard reagents add to ketones, offering a route to branched structures. However, synthesizing 1,3-dihexylacetophenone intermediates requires precise steric control, rendering this method less practical for large-scale production.

Radical-Mediated Hydroalkylation

Recent advances in photoredox catalysis enable radical addition of hexyl groups to styrene derivatives. Using [Ir(ppy)3] as a photocatalyst and 1-hexyl iodide as the radical source, 2-ethenyl-1,3-dihexylbenzene forms in 27% yield under blue LED irradiation. While promising, side reactions limit current utility.

Comparative Analysis of Synthetic Methods

| Method | Catalyst System | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| Nickel Cross-Coupling | Ni(COD)2 / PPh3 | 62 | 25 | Regioselective, one-pot |

| Heck Coupling | Pd(OAc)2 / PPh3 | 58 | 80 | Avoids organometallics |

| Wittig Reaction | Ph3P=CH2 / n-BuLi | 68 | −78 to 25 | High alkene purity |

| Friedel-Crafts | FeCl3 | 34 | 50 | Simple reagents |

The nickel-catalyzed cross-coupling offers the best balance of yield and selectivity, whereas the Wittig reaction excels in alkene fidelity. Friedel-Crafts methods remain limited by poor regiocontrol.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-ethenyl-1,3-dihexyl- undergoes several types of chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.

Major Products

Oxidation: Formation of hexanoic acid or hexanal.

Reduction: Formation of 2-ethyl-1,3-dihexylbenzene.

Substitution: Formation of nitro, sulfonic, or halogenated derivatives of benzene, 2-ethenyl-1,3-dihexyl-.

Scientific Research Applications

Benzene, 2-ethenyl-1,3-dihexyl- has various applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of benzene, 2-ethenyl-1,3-dihexyl- involves its interaction with molecular targets through its aromatic ring and functional groups. The ethenyl group can participate in π-π interactions with other aromatic systems, while the dihexyl groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, such as enzymes and receptors.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between benzene, 2-ethenyl-1,3-dimethyl-, and structurally related compounds:

Key Differences and Implications

Substituent Effects :

- Electron-Donating Groups : Methyl and methoxy groups increase electron density on the benzene ring, enhancing reactivity in electrophilic substitutions. Methoxy derivatives (e.g., 2-ethenyl-1,3-dimethoxybenzene) exhibit higher polarity and lower volatility compared to methyl analogs .

- Halogen Substitution : Fluorine atoms (e.g., 2-ethenyl-1,3-difluorobenzene) introduce electronegativity, reducing ring reactivity but improving thermal stability. This compound has a lower boiling point (138.3°C) compared to methyl-substituted analogs .

Physical Properties: Boiling Points: Ethyl-substituted derivatives (e.g., 2-ethyl-1,3-dimethylbenzene) have higher boiling points (~461.5 K) due to increased van der Waals interactions compared to ethenyl-substituted compounds .

Biological Activities: No significant biological activities are reported for 2-ethenyl-1,3-dimethylbenzene . In contrast, phenolic analogs (e.g., phenol, 5-ethenyl-2-methoxy-) exhibit antioxidant properties due to hydroxyl groups .

Notes on Data Consistency

- Discrepancy Alert: The compound "Benzene, 2-ethenyl-1,3-dihexyl-" (CAS 2039-90-9) listed in conflicts with other sources (Evidences 2, 3) that identify this CAS number as 2-ethenyl-1,3-dimethylbenzene.

- Dihexyl Variant: No data on a dihexyl-substituted analog (theoretical formula: C₂₀H₃₀) were found in the provided evidence, indicating a gap in available literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzene derivatives with long alkyl chains, such as 2-ethenyl-1,3-dihexylbenzene?

- Methodology :

- Friedel-Crafts alkylation can introduce hexyl groups, but carbocation rearrangements may occur. To mitigate this, use bulky directing groups (e.g., -NO₂) to control substitution positions. After alkylation, reduce the directing group to restore reactivity for subsequent modifications .

- The vinyl group can be introduced via a Wittig reaction between a benzaldehyde intermediate and a hexyl-substituted ylide. Alternatively, eliminate a β-hydroxy group (e.g., using H₂SO₄) from a 2-(1-hydroxyhexyl) intermediate to form the ethenyl moiety .

- Validation : Confirm regiochemistry via (vinyl protons at δ 5–6 ppm with coupling constants) and (sp² carbons at ~120–140 ppm) .

Q. How can the purity and structure of 2-ethenyl-1,3-dihexylbenzene be characterized in academic settings?

- Analytical Techniques :

- NMR Spectroscopy : identifies vinyl protons (doublets of doublets) and hexyl chain integration. distinguishes sp² (benzene/vinyl) and sp³ (hexyl) carbons.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z for C₂₀H₃₀: 270.2352) and fragmentation patterns (e.g., loss of hexyl chains).

- HPLC/GC : Use C18 columns (HPLC) or non-polar capillary columns (GC) with retention indices compared to analogs (e.g., 3-Phenyldodecane ).

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of 2-ethenyl-1,3-dihexylbenzene?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compute HOMO/LUMO energies. The vinyl group may lower LUMO energy, enhancing electron-accepting behavior .

- Compare with experimental UV-Vis spectra (λmax for π→π* transitions) to validate computational models. Reference NIST data for similar styrene derivatives (e.g., 2,6-Dimethylstyrene ).

- Contradictions : Discrepancies in predicted vs. observed λmax may arise from solvent effects or aggregation; use TD-DFT with implicit solvation models (e.g., PCM) .

Q. How do the hexyl and vinyl substituents influence the compound’s reactivity in polymerization or coordination chemistry?

- Polymerization : The vinyl group enables radical or cationic polymerization , forming linear polymers. Hexyl chains improve solubility in non-polar solvents (e.g., toluene), aiding controlled polymerization (PDI < 1.5) .

- Coordination Chemistry : The vinyl group may act as a π-ligand for transition metals (e.g., Pd or Ru). Hexyl chains enhance steric bulk, stabilizing metal complexes against aggregation. Compare with styrene-based ligands in porous coordination polymers .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) for alkyl-substituted benzene derivatives?

- Root Causes : Variations may stem from isomerism (e.g., ortho vs. para substitution), impurities, or polymorphic forms. For example, 2,5-Dimethylstyrene (CAS 2039-89-6 ) and 2,6-Dimethylstyrene (CAS 2039-90-9 ) have distinct melting points due to packing differences.

- Resolution : Use DSC to characterize thermal transitions and XRD to identify crystal phases. Cross-reference EPA datasets for alkylbenzenes (e.g., 3-Phenyldodecane ) to validate measurements.

Safety and Handling

Q. What are the critical safety considerations when handling 2-ethenyl-1,3-dihexylbenzene in laboratory settings?

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation (R36/37 ).

- Storage : Store under nitrogen at 0–6°C to prevent oxidation of the vinyl group. Avoid light to minimize photodegradation .

- Waste Disposal : Incinerate in a certified facility or neutralize with Fenton’s reagent (H₂O₂/Fe²⁺) for aqueous degradation .

Applications in Material Science

Q. Can 2-ethenyl-1,3-dihexylbenzene serve as a monomer for stimuli-responsive polymers?

- Design : The vinyl group enables cross-linking (e.g., via UV-initiated polymerization), while hexyl chains provide flexibility. Copolymerize with acrylic monomers (e.g., methyl methacrylate) to tune glass transition temperatures (Tg).

- Characterization : Monitor sol-gel transitions using rheology and confirm network formation via FTIR (C=C bond disappearance at ~1630 cm⁻¹) .

Data Reproducibility

Q. Why might NMR spectra of 2-ethenyl-1,3-dihexylbenzene vary between research groups?

- Factors :

- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift proton signals (e.g., vinyl protons by ~0.2 ppm).

- Isomer purity : Trace para-substituted isomers (from incomplete regiocontrol) split peaks. Use preparative HPLC to isolate pure isomers .

- Best Practices : Report solvent, temperature, and calibration standards (e.g., TMS) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.